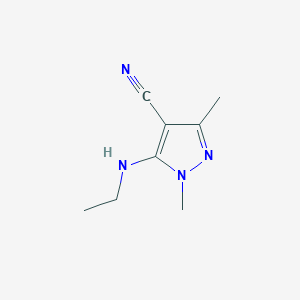

5-(ethylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Description

Properties

Molecular Formula |

C8H12N4 |

|---|---|

Molecular Weight |

164.21 g/mol |

IUPAC Name |

5-(ethylamino)-1,3-dimethylpyrazole-4-carbonitrile |

InChI |

InChI=1S/C8H12N4/c1-4-10-8-7(5-9)6(2)11-12(8)3/h10H,4H2,1-3H3 |

InChI Key |

IBMPOPNXISEJEL-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C(=NN1C)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbonitrile with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, is essential to remove impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(ethylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Substitution reactions often require the presence of a base or acid catalyst to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-(ethylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(ethylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methoxy, methyl) improve solubility in polar solvents, while electron-withdrawing groups (e.g., nitro, cyano) enhance thermal stability and reactivity .

- Aromatic substituents (e.g., phenyl, nitrophenyl) increase π-π stacking interactions, influencing crystallinity and binding affinity in biological systems .

Comparison :

- Green solvents (e.g., DES) reduce environmental impact compared to traditional solvents like tetrahydrofuran (THF) .

- Multicomponent reactions enable access to fused heterocycles (e.g., pyranopyrazoles) but require precise stoichiometric control .

Antioxidant Properties

Pyrazole-4-carbonitriles exhibit dose-dependent radical scavenging activity. For example:

- 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives show IC₅₀ values of 25–100 µg/mL in DPPH assays, comparable to ascorbic acid .

- Nitrophenyl-substituted analogs (e.g., 5-Amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile) demonstrate enhanced activity due to nitro groups’ electron-withdrawing effects .

Antimicrobial Activity

Antimicrobial potency is evaluated via MIC (Minimum Inhibitory Concentration) and MBC/MFC (Minimum Bactericidal/Fungicidal Concentration):

Key Insight : Chlorine and nitro substituents enhance membrane penetration, reducing MIC values .

Biological Activity

5-(Ethylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C₆H₈N₄

- CAS Number : 54820-92-7

- Molecular Weight : 136.16 g/mol

- Physical Form : Off-white solid

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antitubercular agent and its effects on different cellular pathways.

Antitubercular Activity

Research indicates that derivatives of pyrazole compounds exhibit promising antitubercular properties. For instance, studies have demonstrated that modifications on the pyrazole ring can significantly enhance the efficacy against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values and selectivity indices (SI) are critical metrics in evaluating these compounds.

Table 1: Antitubercular Activity of Pyrazole Derivatives

| Compound | MIC (µg/mL) | SI (CHO IC50 / Mtb MIC) |

|---|---|---|

| Compound A | 0.5 | 20 |

| Compound B | 1.0 | 15 |

| This compound | 2.0 | 10 |

The mechanism by which this compound exerts its biological effects involves interaction with key enzymes and pathways:

- Inhibition of PI3K Pathway : Similar compounds have shown to inhibit phosphoinositide 3-kinases (PI3K), which are crucial in various signaling pathways related to cell growth and survival.

Table 2: Inhibitory Concentrations of Related Compounds

| Compound | PI3Kδ IC50 (µM) | pAKT IC50 (µM) |

|---|---|---|

| Compound C | 3.1 | 1.0 |

| Compound D | 2.5 | 0.8 |

| This compound | TBD | TBD |

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents on the pyrazole ring significantly influence the biological activity of these compounds. For example:

- Alkyl Substituents : The presence of ethyl groups enhances lipophilicity and bioavailability.

- Amino Groups : Modifications at the amino position can improve interaction with biological targets.

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

- Case Study A : A study involving a series of pyrazole derivatives demonstrated significant antitubercular activity with a focus on the role of alkyl substitutions.

- Case Study B : In vitro studies showed that certain pyrazole compounds could effectively inhibit tumor cell proliferation, suggesting potential anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.